
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine” is a biochemical used for proteomics research . It has a molecular formula of C8H20N2O and a molecular weight of 160.26 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 160.261 . Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
CO2 Adsorption
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine derivatives, such as N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P), have been utilized in the synthesis of CO2 adsorbents. These adsorbents demonstrate significant CO2 adsorption capacity and efficiency, with notable stability under temperature swing adsorption cycles. The absence of cyclic urea formation contributes to their enhanced stability (Sim, Pacia, & Ko, 2020).
Crystal Structures in Metal Complexes
Research on this compound derivatives has included the synthesis of isostructural manganese(III) and iron(III) complexes. These complexes have been characterized for their unique crystal structures and potential applications in areas like catalysis and material science (Ma & You, 2008).
Organoboron Compound Synthesis
The compound has been used in the preparation of organoboron compounds, providing insights into their crystal structures and potential applications in organic chemistry and materials science (Kliegel, Lubkowitz, Rettig, & Trotter, 1992).
Magnetic Properties in Metal Chains
The research also extends to the synthesis and characterization of alternating double μ1,1 and μ1,3 azido bridged Cu(ii) and Ni(ii) chains. These chains have been studied for their magnetic properties, contributing to the understanding of magnetic interactions in molecular structures (Bhowmik et al., 2014).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Biochemische Analyse
Biochemical Properties
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, it may act as a ligand, binding to specific enzymes and altering their conformation and activity. This interaction can either inhibit or activate the enzyme, depending on the nature of the binding .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to receptors or other signaling molecules, leading to changes in downstream signaling events. This can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and altered physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. This can result in changes in the production and utilization of metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its activity and function, as they determine its availability to interact with target biomolecules .
Eigenschaften
IUPAC Name |
N-ethyl-N'-(2-methoxyethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-3-9-5-4-6-10-7-8-11-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEWEVIZMBZHHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

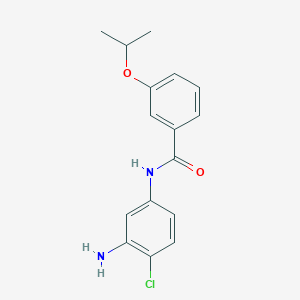
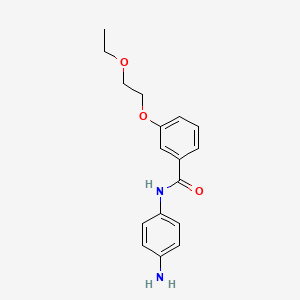
![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)
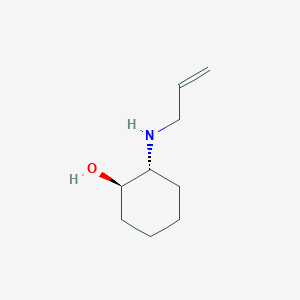


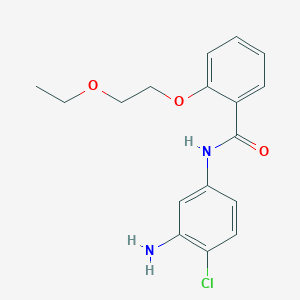
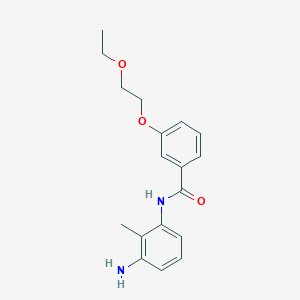
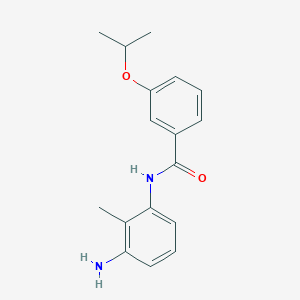


![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)
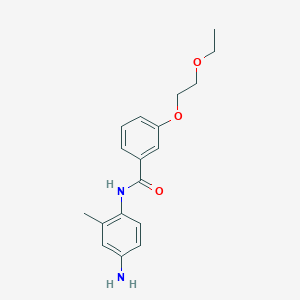
![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)